5-n-Butylindan-1-one
Description
5-n-Butylindan-1-one is a bicyclic aromatic ketone featuring an indanone backbone (a fused benzene and cyclopentanone system) with an n-butyl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol. It is primarily used in organic synthesis and fragrance development due to its stable bicyclic framework and tunable substituent effects.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-10-5-7-12-11(9-10)6-8-13(12)14/h5,7,9H,2-4,6,8H2,1H3 |
InChI Key |
SFMBTLFEZLQRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Butylindan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-n-butylindane with an appropriate acylating agent. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired indanone product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-n-Butylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro-substituted indanones.
Scientific Research Applications
Chemistry: 5-n-Butylindan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 5-n-Butylindan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with receptors in the central nervous system may contribute to its potential neuroprotective properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-n-Butylindan-1-one with 5,6-Dimethylindan-1-one (a structurally related analog) and other hypothetical analogs (e.g., 5-Ethylindan-1-one). Data for 5,6-Dimethylindan-1-one is sourced from verified literature .
Notes:
- 5,6-Dimethylindan-1-one : The dual methyl groups at C5 and C6 reduce steric hindrance compared to the n-butyl group, leading to higher water solubility .
- Chain Length Effects : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher logP and lower water solubility due to enhanced hydrophobicity.
- Steric Impact : The n-butyl group in this compound may hinder electrophilic substitution reactions at adjacent positions, unlike the less bulky methyl groups in 5,6-Dimethylindan-1-one.
Thermal Stability and Spectroscopic Profiles
- Melting/Boiling Points :
- NMR Signatures :
- This compound: Distinct downfield shifts for carbonyl (δ ~210 ppm in ¹³C NMR) and butyl chain protons (δ 0.8–1.5 ppm in ¹H NMR).
- 5,6-Dimethylindan-1-one: Methyl groups resonate at δ ~2.3 ppm (¹H NMR), with aromatic protons showing coupling due to adjacent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
